4-Hexadecyloxybenzyl Chloride
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Overview
Description
4-Hexadecyloxybenzyl Chloride is an organic compound characterized by a benzene ring substituted with a hexadecyloxy group and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyloxybenzyl Chloride typically involves the reaction of 4-hexadecyloxybenzyl alcohol with thionyl chloride. The reaction is carried out in dry dichloromethane with a catalytic amount of dimethylformamide at 0°C . The reaction proceeds as follows: [ \text{4-Hexadecyloxybenzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Hexadecyloxybenzyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include benzyl ethers, benzyl amines, and other substituted benzyl derivatives.
Oxidation: Products include benzaldehydes and benzoic acids.
Scientific Research Applications
4-Hexadecyloxybenzyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hexadecyloxybenzyl Chloride involves its reactivity at the benzylic position. The benzyl chloride moiety undergoes nucleophilic substitution, leading to the formation of various derivatives. The hexadecyloxy group imparts lipophilicity, enhancing the compound’s interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the hexadecyloxy group.
4-Octyloxybenzyl Chloride: Similar but with a shorter alkoxy chain.
4-Methoxybenzyl Chloride: Similar but with a methoxy group instead of a hexadecyloxy group.
Uniqueness: 4-Hexadecyloxybenzyl Chloride is unique due to its long alkoxy chain, which imparts distinct physical and chemical properties. This makes it suitable for applications in material science and as an intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
115921-84-1 |
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Molecular Formula |
C23H39ClO |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
1-(chloromethyl)-4-hexadecoxybenzene |
InChI |
InChI=1S/C23H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19H,2-15,20-21H2,1H3 |
InChI Key |
XVZAUMRZFPEKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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